8-Chloro-3-methoxy-1,7-naphthyridine
Overview
Description
8-Chloro-3-methoxy-1,7-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂O. It is part of the naphthyridine family, which consists of fused pyridine rings.
Mechanism of Action
Target of Action
Naphthyridines, the core structure of this compound, are known to interact with a variety of biological targets .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Naphthyridines have been associated with a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
The compound’s molecular weight (19462) suggests it may have suitable properties for oral bioavailability .
Result of Action
Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse cellular effects .
Action Environment
The compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxy-1,7-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of intermediates derived from substituted pyridines. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
8-Chloro-3-methoxy-1,7-naphthyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-chloro-1,7-naphthyridine: This compound has similar structural features but with a bromine atom instead of a methoxy group.
1,8-Naphthyridine: The parent compound of the naphthyridine family, which lacks the chloro and methoxy substituents.
Uniqueness
8-Chloro-3-methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-chloro-3-methoxy-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYMYAWZLXRXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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